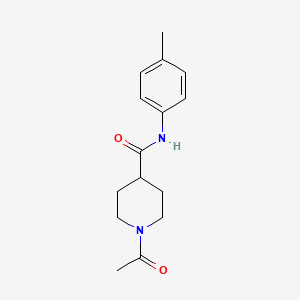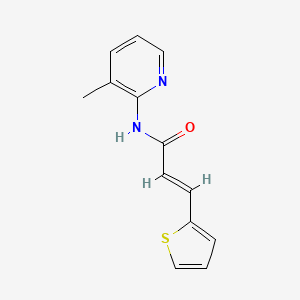![molecular formula C16H24N2O2 B5400187 3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)
3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine, commonly known as THFM-Pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of THFM-Pyridine is not fully understood. However, studies have suggested that it may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. THFM-Pyridine has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
THFM-Pyridine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, THFM-Pyridine has also been shown to possess antioxidant activity, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of THFM-Pyridine is its potent antitumor activity against a range of cancer cell lines. Additionally, THFM-Pyridine has been shown to possess a favorable toxicity profile, making it a potential candidate for further development as a drug. However, one of the limitations of THFM-Pyridine is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on THFM-Pyridine. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of THFM-Pyridine and to identify potential molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of THFM-Pyridine in humans.
Synthesis Methods
The synthesis of THFM-Pyridine involves the reaction of 1-(tetrahydro-3-furanylmethyl)-4-piperidinol with 3-bromomethylpyridine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product.
Scientific Research Applications
THFM-Pyridine has been extensively studied for its potential use as a drug candidate in the treatment of various diseases. Recent studies have shown that THFM-Pyridine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, THFM-Pyridine has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-14(10-17-6-1)13-20-16-3-7-18(8-4-16)11-15-5-9-19-12-15/h1-2,6,10,15-16H,3-5,7-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULZVFDSUQELDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CN=CC=C2)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(benzylamino)propyl]nicotinamide hydrochloride](/img/structure/B5400114.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5400142.png)
![4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5400148.png)

![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5400165.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5400173.png)
![ethyl 1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5400192.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5400199.png)
![N-butyl-N-isopropyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400203.png)
![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5400212.png)
![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)